molecular formula C20H36O5 B160304 13,14-Dihydroprostaglandin F2alpha CAS No. 27376-74-5

13,14-Dihydroprostaglandin F2alpha

Numéro de catalogue: B160304
Numéro CAS: 27376-74-5
Poids moléculaire: 356.5 g/mol
Clé InChI: LLQBSJQTCKVWTD-NFUXFLSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

13,14-Dihydroprostaglandin F2α (13,14-DH-PGF2α) is a metabolite of prostaglandin F2α (PGF2α), a key lipid mediator involved in reproductive physiology, inflammation, and smooth muscle regulation . Structurally, it is formed by the hydrogenation of the 13,14-double bond and oxidation of the 15-hydroxy group of PGF2α, resulting in a saturated structure with a 15-keto group . This modification enhances its stability compared to PGF2α, extending its half-life in biological systems. It is synthesized enzymatically in tissues such as the ovary and adrenal gland via 13,14-dihydroprostaglandin F2α synthetase, which requires NADPH as a cofactor .

Clinically, 13,14-DH-PGF2α serves as a biomarker for PGF2α activity, particularly in reproductive processes like luteolysis in cattle . Its role in human pathologies, such as asthma and bladder dysfunction, has been explored but remains less defined .

Mécanisme D'action

Target of Action

The primary target of 13,14-dihydro-PGF2alpha is the prostaglandin F2alpha (PGF2alpha) . This compound is a major circulating metabolite of PGF2alpha .

Mode of Action

13,14-dihydro-PGF2alpha is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .

Biochemical Pathways

The formation of 13,14-dihydro-PGF2alpha is part of the prostaglandin F2alpha biosynthesis pathway . The compound is a result of the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha, which is a step in the metabolic sequence of prostaglandin F2alpha biosynthesis .

Pharmacokinetics

It is known that the compound is a major circulating metabolite of prostaglandin f2alpha , suggesting that it is likely to be present in the blood and may be subject to the typical processes of absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The formation of 13,14-dihydro-PGF2alpha reflects changes in prostaglandin F2alpha biosynthesis . , suggesting that its presence indicates in vivo activity.

Action Environment

The action of 13,14-dihydro-PGF2alpha is influenced by the presence of specific enzymes, namely prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . These enzymes are necessary for the formation of the compound, indicating that the cellular environment and the availability of these enzymes can influence the action and efficacy of 13,14-dihydro-PGF2alpha.

Analyse Biochimique

Biochemical Properties

13,14-dihydro-PGF2alpha is involved in several biochemical reactions. It interacts with enzymes such as prostaglandin reductase, which catalyzes the reduction of the 13,14-double bond in prostaglandin F2alpha to form 13,14-dihydro-PGF2alpha . This interaction is crucial for the metabolism and regulation of prostaglandins in the body. Additionally, 13,14-dihydro-PGF2alpha can interact with various proteins and receptors, influencing cellular signaling pathways and physiological responses .

Cellular Effects

13,14-dihydro-PGF2alpha exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 13,14-dihydro-PGF2alpha has been shown to affect luteolysis in heifers by modulating luteal blood flow and progesterone levels . This compound can also impact the expression of genes involved in inflammation and immune responses, thereby influencing cellular activities and overall physiological functions .

Molecular Mechanism

The molecular mechanism of 13,14-dihydro-PGF2alpha involves its interaction with specific receptors and enzymes. It binds to prostaglandin receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to the activation or inhibition of various enzymes, resulting in changes in gene expression and cellular responses . Additionally, 13,14-dihydro-PGF2alpha can modulate the activity of enzymes involved in prostaglandin metabolism, further influencing its effects on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 13,14-dihydro-PGF2alpha can vary over time. Studies have shown that this compound can induce transient changes in luteal blood flow and progesterone levels in heifers . These effects are often observed within a specific time window and can be influenced by factors such as dosage and experimental conditions. The stability and degradation of 13,14-dihydro-PGF2alpha in vitro and in vivo can also impact its long-term effects on cellular functions .

Dosage Effects in Animal Models

The effects of 13,14-dihydro-PGF2alpha can vary with different dosages in animal models. For example, higher doses of this compound have been shown to induce more pronounced luteolytic effects in heifers, leading to significant changes in luteal blood flow and progesterone levels . Excessive doses may also result in toxic or adverse effects, highlighting the importance of optimizing dosage for desired outcomes .

Metabolic Pathways

13,14-dihydro-PGF2alpha is involved in the metabolic pathways of prostaglandins. It is formed by the reduction of the 13,14-double bond in prostaglandin F2alpha, catalyzed by prostaglandin reductase . This compound can further undergo metabolic transformations, interacting with various enzymes and cofactors involved in prostaglandin metabolism . These interactions can influence metabolic flux and the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of 13,14-dihydro-PGF2alpha within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . The localization and accumulation of 13,14-dihydro-PGF2alpha in specific tissues can influence its activity and function .

Subcellular Localization

13,14-dihydro-PGF2alpha is localized in specific subcellular compartments, where it can interact with target molecules and exert its effects. This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of 13,14-dihydro-PGF2alpha can impact its activity and function, influencing various cellular processes .

Activité Biologique

13,14-Dihydroprostaglandin F2alpha (PGFM) is a significant metabolite of prostaglandin F2alpha (PGF2α), playing crucial roles in various physiological processes, particularly in reproductive biology. This article delves into the biological activities of PGFM, highlighting its mechanisms, effects on reproductive health, and its implications in clinical settings.

Chemical Structure and Properties

PGFM is a derivative of PGF2α, characterized by the addition of two hydrogen atoms at the 13 and 14 positions of the prostaglandin structure. Its chemical formula is C20H36O5C_{20}H_{36}O_5 with a molecular weight of approximately 348.51 g/mol .

Biological Functions

1. Luteolysis:
PGFM is primarily involved in the luteolytic process, which is essential for the regulation of the estrous cycle in mammals. Its release from the endometrium triggers the regression of the corpus luteum, leading to decreased progesterone levels and the initiation of a new estrous cycle. Studies have shown that PGFM levels fluctuate during different phases of the cycle, with significant peaks observed during luteolysis .

2. Uterine Contraction:
PGFM exhibits uterotonic activity, meaning it can stimulate uterine contractions. This property is particularly relevant during labor induction. Research indicates that administering PGF2α or its metabolites can enhance uterine contractility, making it a potential agent for managing labor .

3. Inflammatory Response:
PGFM has been implicated in inflammatory processes as well. Its levels can increase in response to inflammatory stimuli, suggesting a role in mediating inflammation through cyclooxygenase-catalyzed lipid peroxidation pathways .

Table 1: Summary of Key Studies on PGFM

Study ReferenceFocus AreaKey Findings
Luteolysis in CattlePGFM pulses are more prominent during luteolysis; significant correlation with progesterone concentrations.
Labor InductionPGFM levels rise after artificial rupture of membranes; correlated with labor progression.
Endometrial Response to InfectionIncreased PGE levels observed in response to bacterial lipopolysaccharide; PGF levels remained unchanged.
Induction MethodsComparison of PGF2α and PGE2 for labor induction; highlighted side effects and efficacy differences.

Case Studies

Case Study 1: Luteal Phase Regulation
In a study involving heifers, researchers measured plasma concentrations of PGFM during various stages of the estrous cycle. The results indicated that PGFM pulses were significantly higher during the luteolytic phase compared to preluteolytic and postluteolytic phases, supporting its critical role in luteal regression and subsequent fertility cycles .

Case Study 2: Labor Induction Efficacy
A clinical trial investigated the effects of administering PGF2α versus PGE2 for labor induction in pregnant women. The study found that while both agents were effective, PGF2α led to more pronounced uterine contractions but also higher incidences of side effects such as nausea and diarrhea . This underscores the importance of careful consideration when selecting prostaglandin analogs for clinical use.

PGFM exerts its biological effects primarily through specific receptors located on target tissues such as the uterus and ovaries. The prostaglandin receptors (EP and FP types) mediate various physiological responses including smooth muscle contraction and modulation of hormonal secretion.

1. Receptor Interaction:
The interaction between PGFM and its receptors initiates a cascade of intracellular signaling pathways that result in physiological changes such as increased intracellular calcium concentrations leading to muscle contraction .

2. Hormonal Regulation:
PGFM influences other hormones involved in reproduction, particularly progesterone. During luteolysis, it promotes a decrease in progesterone secretion from the corpus luteum, facilitating the transition to a new reproductive cycle .

Applications De Recherche Scientifique

Luteolytic Activity
13,14-DH-PGF2α exhibits potent luteolytic activity, being five times more effective than PGF2α in inducing luteolysis in hamsters. The effective dose (ED50) for this action is approximately 1.5 µg . This property makes it valuable in studies related to reproductive health and fertility treatments.

Case Study: Induction of Labor
Research has shown that the administration of 13,14-DH-PGF2α can influence uterine contractions during labor induction. A study measured plasma concentrations of its metabolites in patients undergoing labor induction via artificial rupture of membranes (PROM). Results indicated that increased levels of 13,14-DH-PGF2α were correlated with effective uterine contractions when the cervix was adequately dilated .

Inflammation Studies

Biomarker for Lipid Peroxidation
The compound serves as a biomarker for lipid peroxidation and oxidative stress. A study developed a radioimmunoassay for measuring levels of 15-keto-13,14-DH-PGF2α as an index of lipid peroxidation during inflammatory responses. Elevated levels were observed following endotoxin infusion in animal models, indicating its potential utility in assessing inflammatory conditions .

Case Study: Inflammatory Response
In pigs subjected to endotoxin-induced acute inflammation, levels of 15-keto-13,14-DH-PGF2α significantly increased, demonstrating its relevance as an indicator of inflammatory injury and oxidative stress . This application can extend to human studies where similar inflammatory conditions are present.

Clinical Implications

Therapeutic Uses
Beyond its research applications, 13,14-DH-PGF2α has potential therapeutic uses in managing reproductive disorders and inflammatory diseases. Its ability to modulate uterine activity makes it a candidate for therapeutic interventions in cases of dysmenorrhea or other reproductive health issues.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 13,14-Dihydroprostaglandin F₂α in laboratory settings?

  • Methodological Answer : The synthesis typically involves modifying prostaglandin F₂α analogs. For example, 13,14-dehydro-PGF₂α can be converted to 13,14-Dihydroprostaglandin F₂α via bromination at C-5/C-6, followed by esterification (e.g., methyl ester formation) and dehydrobromination. Stability at physiological pH is improved by structural modifications, such as introducing a 13,14-dihydro configuration .

Q. How is 13,14-Dihydroprostaglandin F₂α quantified in biological samples?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is widely used. For instance, protocols for prostaglandin analysis involve solid-phase extraction (SPE) to isolate metabolites, followed by reverse-phase chromatography and detection via tandem mass spectrometry (MS/MS). Deuterated analogs (e.g., PGF₂α-d4) serve as internal standards to improve accuracy .

Q. What is the known biological role of 13,14-Dihydroprostaglandin F₂α in mammalian systems?

  • Methodological Answer : It inhibits platelet aggregation (IC₅₀ = 31 nM in vitro) and modulates steroid biosynthesis in ovarian tissue. Studies in rat models show dose-dependent suppression of progesterone production, likely via interference with cholesterol side-chain cleavage enzymes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for 13,14-Dihydroprostaglandin F₂α across experimental models?

  • Methodological Answer : Cross-model validation is critical. For example, in vitro platelet aggregation assays (using human or rodent platelets) should be compared with in vivo renal blood flow measurements. Contradictions may arise from species-specific receptor affinities or metabolite stability. Standardizing assay conditions (e.g., agonist concentration, pH) and using isotopic labeling for metabolite tracking can mitigate variability .

Q. What experimental strategies optimize the detection of 13,14-Dihydroprostaglandin F₂α in complex matrices like plasma or tissue homogenates?

  • Methodological Answer : Sample preparation is key. Protein precipitation with cold acetonitrile followed by SPE (C18 columns) effectively removes interfering lipids. For low-abundance detection, derivatization with pentafluorobenzyl bromide enhances MS sensitivity. Parallel reaction monitoring (PRM) on high-resolution MS platforms improves specificity .

Q. How does the stability of 13,14-Dihydroprostaglandin F₂α under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : The compound is sensitive to acidic conditions, which promote dehydration. Storage at -20°C in ethanol or DMSO (100 mM stock) preserves stability for 1–2 years. For cell-based assays, pre-warming buffers to 37°C and minimizing light exposure prevent degradation during treatment .

Q. What are the challenges in elucidating the signaling pathways of 13,14-Dihydroprostaglandin F₂α, and how can they be addressed?

  • Methodological Answer : Prostaglandins often activate multiple receptors (e.g., FP, EP subtypes). CRISPR/Cas9 knockout models for specific receptors can isolate downstream effects. Phosphoproteomic profiling after treatment identifies kinase cascades, while competitive binding assays using radiolabeled analogs (e.g., ³H-PGF₂α) clarify receptor affinities .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships of 13,14-Dihydroprostaglandin F₂α in vitro?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) are suitable for IC₅₀/EC₅₀ calculations. Bootstrap resampling (≥1,000 iterations) quantifies confidence intervals. Outlier detection (e.g., Grubbs' test) ensures robustness, especially in heterogeneous cell populations .

Q. How should researchers validate the specificity of antibodies targeting 13,14-Dihydroprostaglandin F₂α in immunoassays?

  • Methodological Answer : Competitive ELISA with structurally similar analogs (e.g., PGF₂α, 9α,11β-PGF₂α) assesses cross-reactivity. Western blotting using tissue lysates from knockout models (e.g., COX-1/COX-2 null mice) confirms signal specificity. Mass spectrometry validation of immunoprecipitated samples is gold-standard .

Q. Experimental Design Considerations

Q. What controls are essential when studying the metabolic fate of 13,14-Dihydroprostaglandin F₂α in vivo?

  • Methodological Answer : Include vehicle controls (e.g., ethanol/saline) and stable isotope tracers (e.g., ¹³C-labeled analogs) to track metabolite formation. Sham-operated animals control for surgical stress in organ-specific studies. Urinary and biliary excretion profiles should be quantified to assess clearance routes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Prostaglandins

Prostaglandin F2α (PGF2α)

  • Structure : PGF2α contains a 13,14-double bond and a 15-hydroxy group, whereas 13,14-DH-PGF2α is saturated at the 13,14 position with a 15-keto group .
  • Receptor Affinity : PGF2α primarily activates the FP receptor, mediating uterine contractions and luteolysis. In contrast, 13,14-DH-PGF2α exhibits reduced FP receptor affinity due to structural modifications, acting instead as a partial agonist or metabolite .
  • Biological Activity :
    • PGF2α induces potent smooth muscle contractions (e.g., in the bladder and uterus) .
    • 13,14-DH-PGF2α shows weaker contractile activity but is implicated in modulating inflammatory responses and steroidogenesis .
  • Stability : The 15-keto and saturated structure of 13,14-DH-PGF2α confers greater enzymatic and oxidative stability compared to PGF2α .

15-Keto-13,14-Dihydroprostaglandin F2α (PGFM)

  • Structure : PGFM is a further metabolite of 13,14-DH-PGF2α, with additional oxidation at the 15-position.
  • Function : PGFM is a terminal metabolite used to quantify systemic PGF2α production. Unlike 13,14-DH-PGF2α, it lacks biological activity and serves solely as a biomarker .
  • Clinical Utility : Elevated PGFM levels correlate with conditions like preterm labor and asthma exacerbations, whereas 13,14-DH-PGF2α is more specific to localized tissue activity .

Enzymatic and Metabolic Pathways

Compound Key Enzymes Metabolic Fate
PGF2α 15-Hydroxyprostaglandin dehydrogenase Oxidized to 15-keto-PGF2α
13,14-DH-PGF2α 13,14-Dihydroprostaglandin synthetase Further oxidized to PGFM or conjugated
PGFM None (terminal metabolite) Excreted in urine
  • Regulation : Gonadotropins (e.g., hCG) upregulate 13,14-DH-PGF2α synthetase in the ovary, linking its production to reproductive cycles .

Pharmacological and Clinical Data

Receptor Selectivity

Compound FP Receptor Activity EP Receptor Cross-Reactivity
PGF2α High (EC₅₀ = 10 nM) Low
13,14-DH-PGF2α Moderate (EC₅₀ = 100 nM) None observed
AFP-168 Very high (EC₅₀ = 1 nM) None

Stability and Bioavailability

  • Half-Life :
    • PGF2α: 3–5 minutes (plasma) .
    • 13,14-DH-PGF2α: 15–20 minutes (plasma) .
  • Storage : 13,14-DH-PGF2α requires storage at -20°C to prevent degradation, whereas synthetic analogs like AFP-168 are stable at room temperature .

Propriétés

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQBSJQTCKVWTD-NFUXFLSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315630
Record name 13,14-Dihydro-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27376-74-5
Record name 13,14-Dihydro-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27376-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydro-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13,14-Dihydroprostaglandin F2α
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7J7JKJ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.